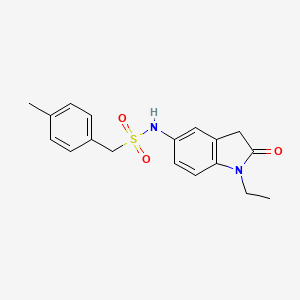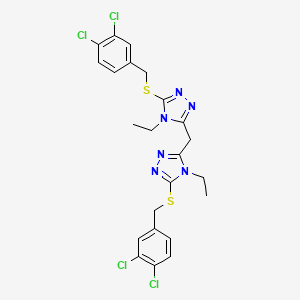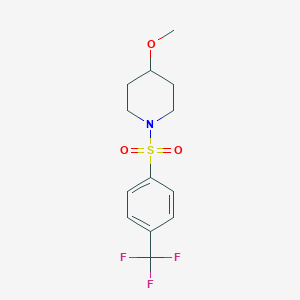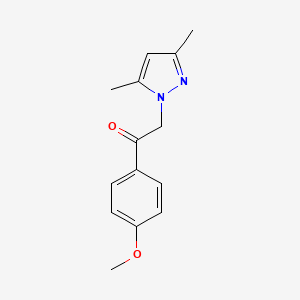
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the acrylamide family of compounds, which are widely used in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activation of certain enzymes and receptors involved in inflammation and pain signaling pathways. It may also modulate the release of neurotransmitters in the brain, leading to its anticonvulsant effects.
Biochemical and physiological effects:
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been shown to reduce pain sensitivity and increase pain threshold in animal models of pain. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which may pose a challenge in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research areas.
Future Directions
Several future directions for the research on (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide can be identified. One area of research could focus on elucidating its mechanism of action to better understand its therapeutic potential. Another area of research could investigate its use in combination with other compounds to enhance its efficacy. Additionally, its potential use in treating other diseases, such as multiple sclerosis and epilepsy, could be explored.
Synthesis Methods
The synthesis of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide involves the reaction of furfurylamine, 3-thiophenecarboxaldehyde, and 2-methoxyethylamine with acryloyl chloride in the presence of a base catalyst. The resulting compound is then purified by column chromatography to obtain the final product.
Scientific Research Applications
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-4-7-19-11-14)15(17)3-2-13-5-9-20-12-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBDWVLNGNUIDK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739908.png)
![2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2739909.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2739912.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2739913.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2739919.png)


![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)


